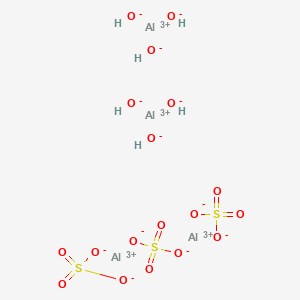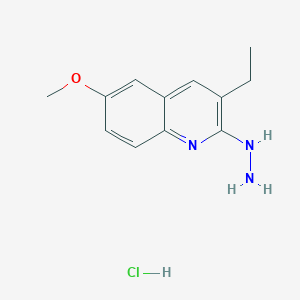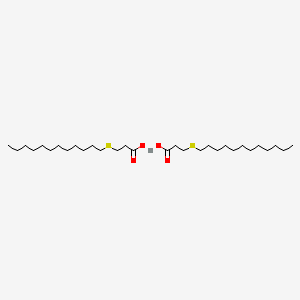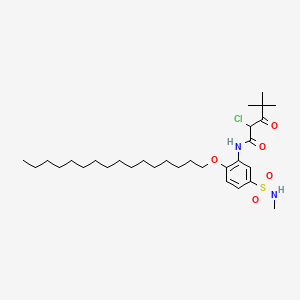
2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide is a complex organic compound that features a variety of functional groups, including a chloro group, a hexadecyloxy group, a methylamino sulfonyl group, and a dimethyl oxovaleramide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the core phenyl structure, followed by the introduction of the hexadecyloxy group through an etherification reaction. The chloro group can be introduced via a halogenation reaction, while the methylamino sulfonyl group is typically added through a sulfonamide formation reaction. The final step involves the formation of the dimethyl oxovaleramide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistent reaction conditions and minimize the risk of side reactions.
化学反応の分析
Types of Reactions
2-Chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of certain atoms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the chloro group with the nucleophile used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: Its chemical properties may make it useful in the production of specialty chemicals or as a component in advanced materials.
作用機序
The mechanism by which 2-chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-Chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide: shares structural similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Hexadecyloxy derivatives: Compounds with similar long-chain alkoxy groups, such as hexadecyloxybenzene, may exhibit comparable physical properties.
Uniqueness
The uniqueness of 2-chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide lies in its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
58202-07-6 |
|---|---|
分子式 |
C30H51ClN2O5S |
分子量 |
587.3 g/mol |
IUPAC名 |
2-chloro-N-[2-hexadecoxy-5-(methylsulfamoyl)phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C30H51ClN2O5S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-38-26-21-20-24(39(36,37)32-5)23-25(26)33-29(35)27(31)28(34)30(2,3)4/h20-21,23,27,32H,6-19,22H2,1-5H3,(H,33,35) |
InChIキー |
SJAQFWWPZHJRPU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)C(C(=O)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)
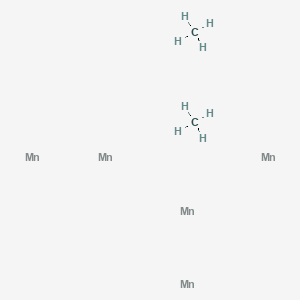
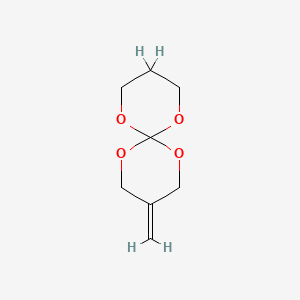

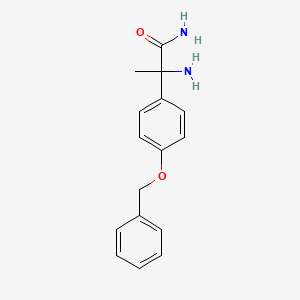
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
